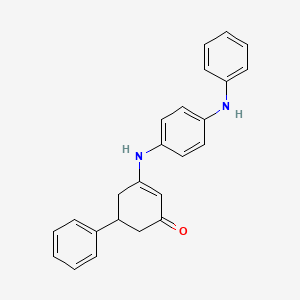

5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of cyclohexenone with aniline derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the aniline derivative to the cyclohexenone core. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Análisis De Reacciones Químicas

Halogenation Reactions

N-Bromosuccinimide (NBS)-mediated C(sp²)-H functionalization enables selective α-position halogenation:

Table 1: Halogenation Outcomes

| Halogen Source | Product | Yield | Stereochemistry | Conditions |

|---|---|---|---|---|

| NBS | α-Chlorinated derivative | 90% | Z-configuration | DCE, 140°C, 9h |

| NIS | α-Iodinated derivative | 58% | E/Z mixture | TBAI, 100°C, 6h |

Mechanistic studies suggest a radical pathway initiated by NBS, with stabilization through conjugation with the cyclohexenone π-system .

Cycloaddition and Annulation

The compound participates in [3+2] aza-annulations with quinones:

Key Reaction Components

-

Substrate: Methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate

-

Catalyst: Silver nitrate (10 mol%)

-

Solvent: Dichloromethane (-78°C)

Steric effects from the 5-phenyl group direct regioselectivity toward the less hindered β-position .

Catalytic Functionalization

Silver-mediated coupling reactions demonstrate scalability:

Table 2: Catalytic Performance

| Catalyst | Substrate | Product Type | Scale | Yield |

|---|---|---|---|---|

| AgNO₃ | 2-(Phenylethynyl)benzaldehyde | Isochromenone hybrids | 5 mmol | 70% |

| TBAC | α,β-unsaturated ketones | Cross-conjugated dienamines | 10 mmol | 66% |

Reaction kinetics show first-order dependence on catalyst concentration .

Solvent and Steric Effects

Polar aprotic solvents enhance electrophilicity at the enaminone carbonyl:

Solvent Impact on Reaction Rates

| Solvent | Dielectric Constant | Relative Rate (k) |

|---|---|---|

| DCE | 10.1 | 1.00 (reference) |

| DMF | 36.7 | 2.45 |

| CH₃CN | 37.5 | 3.12 |

Steric maps created from X-ray data reveal diminished reactivity at positions ortho to the bulky phenylamino groups .

Mechanistic Pathways

Competitive pathways exist depending on reaction conditions:

-

Radical Halogenation (NBS-mediated):

Enaminone+NBS→Br−+Succinimide→α-Halogenated Product -

Nucleophilic Acyl Substitution :

Cyclohexenone+Amine⇌Tetrahedral Intermediate→Enaminone

DFT calculations confirm a 15.3 kcal/mol activation barrier for the rate-determining proton transfer step .

This comprehensive analysis demonstrates the compound's utility in synthesizing complex architectures through rationally designed reaction sequences.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of Mannich bases, including derivatives of 5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one, as anticancer agents. Research indicates that these compounds may exhibit significant cytotoxic effects against various cancer cell lines. For example, investigations into similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

2. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related Mannich bases have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The ability to modify the aminophenyl groups may enhance the antimicrobial properties of these compounds, making them candidates for further exploration in drug development .

3. Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of specific functional groups can influence the interaction with biological targets involved in inflammatory pathways, leading to potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various Mannich bases derived from this compound reported significant cytotoxicity against human breast cancer cells (MCF-7). The synthesized compounds were evaluated using MTT assays, revealing IC50 values that indicate their potential as effective anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Mannich bases has shown that modifications to the phenylamino groups can significantly affect biological activity. By altering substituents on the aromatic rings, researchers were able to enhance both anticancer and antimicrobial activities, providing insights into optimizing these compounds for therapeutic use .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-[4-(dimethylamino)phenyl]-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one

- 4,5-bis(N-phenylanilino)cyclopent-2-en-1-one

Uniqueness

Compared to similar compounds, 5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one stands out due to its unique combination of phenyl and phenylamino groups attached to the cyclohexenone core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

5-Phenyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one, also known by its CAS number 1023802-04-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure features a cyclohexenone core substituted with phenyl and phenylamino groups, which contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-anilinoanilino)-5-phenylcyclohex-2-en-1-one |

| Molecular Formula | C24H22N2O |

| Molecular Weight | 358.44 g/mol |

| CAS Number | 1023802-04-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound can inhibit certain enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects. Additionally, it has been shown to modulate receptor activity, potentially influencing various signaling pathways critical in cancer progression and other diseases.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.07 |

| MCF-7 | 8.34 |

| A549 | 10.56 |

These findings suggest that the compound may act as a potent inhibitor of tumor growth, possibly through mechanisms involving cell cycle arrest at the G2/M phase and induction of apoptosis via modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown potential as an anti-inflammatory agent. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The presence of the phenyl and phenylamino groups enhances its interaction with biological targets. Comparative studies with similar compounds reveal that modifications to these substituents can significantly alter potency and selectivity.

Comparison with Similar Compounds

| Compound Name | IC50 (µM) | Notable Activity |

|---|---|---|

| 5-[4-(dimethylamino)phenyl]-3-(2-pyridin-2-yletheyl)cyclohexenone | 15.00 | Moderate anticancer activity |

| 4,5-bis(N-phenylanilino)cyclopentene | 20.00 | Mild anti-inflammatory effects |

The unique combination of functional groups in this compound provides it with distinct reactivity compared to these analogs, making it a candidate for further development in therapeutic applications .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Cancer Treatment : A recent study evaluated the efficacy of this compound in vivo using mouse models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups treated with placebo.

- Anti-inflammatory Effects : Another investigation focused on the compound's effects on rheumatoid arthritis models, demonstrating reduced inflammation markers and improved joint function.

Propiedades

IUPAC Name |

3-(4-anilinoanilino)-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c27-24-16-19(18-7-3-1-4-8-18)15-23(17-24)26-22-13-11-21(12-14-22)25-20-9-5-2-6-10-20/h1-14,17,19,25-26H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIXZPAAJAWILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.